molecular formula C15H18O4 B15169959 Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate CAS No. 918148-55-7

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

Cat. No.: B15169959
CAS No.: 918148-55-7
M. Wt: 262.30 g/mol
InChI Key: NWNVDMRKXHDQDL-CYBMUJFWSA-N
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Description

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high stereoselectivity. Enzymatic reduction processes using diketoreductases have been explored to produce chiral intermediates with high enantiomeric excess . These methods are advantageous due to their efficiency and the ability to operate under milder conditions compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxy group to a keto group.

    Reduction: Conversion of the keto group to a secondary alcohol.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-4-phenylbutanoate: Similar structure but lacks the double bond and additional keto group.

    Ethyl 5-hydroxy-3-oxohexanoate: Similar functional groups but lacks the phenyl group.

    Ethyl 3-oxo-7-phenylheptanoate: Similar structure but lacks the hydroxy group.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological interactions .

Properties

CAS No.

918148-55-7

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

InChI

InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1

InChI Key

NWNVDMRKXHDQDL-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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